molecular formula C₂₁H₃₂O₆ B560567 TMPA CAS No. 1258275-73-8

TMPA

Cat. No.: B560567
CAS No.: 1258275-73-8
M. Wt: 380.48
InChI Key: WCYMJQXRLIDSAQ-UHFFFAOYSA-N
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Description

N,N,N’,N’'-Tetramethylphosphoramide (TMPA) is an organophosphorus compound with the empirical formula C₄H₁₄N₃OP. It is a liquid at room temperature and has moderate vapor pressure. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through the iridium(III)-catalyzed α-alkylation of acetophenones with alcohols, followed by the ketone-directed iridium(III)- or rhodium(III)-catalyzed redox-neutral C−H alkylation of α-alkylated acetophenones using Meldrum’s diazo compounds . This synthetic protocol efficiently provides a range of this compound derivatives with site selectivity and functional group compatibility.

Industrial Production Methods

The industrial production of this compound involves the reaction of tetramethylphosphoramide with various reagents under controlled conditions to ensure high yield and purity. The specific details of the industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

TMPA undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: this compound can be reduced using suitable reducing agents.

    Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of phosphine oxides, while reduction can yield phosphines.

Mechanism of Action

The mechanism of action of TMPA involves its interaction with specific molecular targets and pathways. This compound acts as a high-affinity antagonist of the nuclear orphan receptor 77 (Nur77), leading to the release and shuttling of LKB1 in the cytoplasm to activate AMPKα . This activation of AMPKα results in the modulation of various metabolic pathways, contributing to its antidiabetic effects.

Comparison with Similar Compounds

TMPA can be compared with other similar compounds, such as:

This compound is unique in its specific interactions with molecular targets like Nur77 and its ability to activate AMPKα, which distinguishes it from other similar compounds.

Properties

IUPAC Name

ethyl 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O6/c1-6-8-9-10-11-12-17(22)15-13-18(24-3)21(26-5)20(25-4)16(15)14-19(23)27-7-2/h13H,6-12,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYMJQXRLIDSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC(=C(C(=C1CC(=O)OCC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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